molecular formula C7H8N2O2S B14464208 2-(Methylsulfanyl)-4-nitroaniline CAS No. 69373-39-3

2-(Methylsulfanyl)-4-nitroaniline

Cat. No.: B14464208
CAS No.: 69373-39-3
M. Wt: 184.22 g/mol
InChI Key: XGKPTUGEOCZLIW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-nitroaniline (CAS 23153-09-5) is a high-purity nitroaniline derivative of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol, serves as a versatile synthetic intermediate and building block . Its structure, featuring both an aromatic amine and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialized dyes . In pharmaceutical research, related nitroaniline structures are key intermediates in the synthesis of targeted therapies, such as kinase inhibitors, highlighting the potential of this chemical class in medicinal chemistry . For laboratory safety, this product should be stored in a dark place under an inert atmosphere at 2-8°C to ensure its stability . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling and are responsible for ensuring safe handling and disposal practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69373-39-3

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-methylsulfanyl-4-nitroaniline

InChI

InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3

InChI Key

XGKPTUGEOCZLIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(Methylsulfanyl)-4-nitroaniline and Analogues

Direct synthesis routes offer a versatile approach to constructing the target molecule and its derivatives. These methods focus on the controlled and regioselective placement of the methylsulfanyl and nitro groups onto an aniline (B41778) or a related aromatic framework.

Approaches Involving Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an appropriate electrophile to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, a suitable starting material would be an aniline derivative where the amino group, or a protected form of it, acts as the DMG. The strong basicity of organolithium compounds facilitates the deprotonation at the ortho position. baranlab.org Subsequent reaction with a methyl-containing electrophile, such as dimethyl disulfide (CH₃SSCH₃), would introduce the methylsulfanyl group at the 2-position.

Key Features of Directed Ortho-Metallation:

FeatureDescription
Directing Group The amino or a protected amino group guides the metalation to the ortho position. baranlab.org
Base Strong bases like n-butyllithium or sec-butyllithium (B1581126) are commonly used. baranlab.org
Electrophile Dimethyl disulfide is a common reagent for introducing the methylsulfanyl group.
Regioselectivity High regioselectivity for ortho-substitution is a major advantage of this method. wikipedia.org

Regioselective Introduction of the Methylsulfanyl Group

The regioselective introduction of a methylsulfanyl group is a critical step in the synthesis of this compound. Besides DoM, other methods can be employed to achieve this transformation. One common approach involves the reaction of an activated aromatic substrate with a thiolating agent. For instance, a suitably substituted nitroaniline can be reacted with a methylthiolating agent in the presence of a catalyst or under specific reaction conditions that favor substitution at the desired position.

Nitro Group Incorporation Strategies

The introduction of a nitro group onto the aromatic ring is a fundamental step in the synthesis of this compound. A common method is the nitration of a precursor molecule, such as 2-(methylsulfanyl)aniline. This is typically achieved using a mixture of nitric acid and sulfuric acid. The conditions of the nitration reaction, including temperature and the concentration of the acids, must be carefully controlled to achieve the desired regioselectivity and to avoid over-nitration or side reactions.

For example, the nitration of N-benzenesulfonyl-o-toluidine with 62% nitric acid in chlorobenzene (B131634) at 40-50°C yields the 5-nitro derivative, which can then be hydrolyzed to 5-nitro-o-toluidine in an 80% yield. chemicalbook.com This highlights the importance of protecting groups and reaction conditions in directing the nitration.

Synthesis via Precursor Modification

An alternative synthetic strategy involves the modification of readily available precursors that already contain some of the required functional groups. This can be an efficient approach, particularly when the precursors are commercially available or easily synthesized.

Conversion of Related Nitroanilines

The synthesis of this compound can be accomplished by starting with a related nitroaniline and introducing the methylsulfanyl group. For instance, a dihalogenated nitrobenzene (B124822) could undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (B1210775) to introduce the methylsulfanyl group. The remaining halogen can then be converted to an amino group through various methods, such as reaction with ammonia (B1221849) or a protected amine, followed by deprotection.

Alkylation of Thiolated Nitrobenzene Derivatives

Another precursor-based approach involves the alkylation of a thiolated nitrobenzene derivative. This strategy begins with a nitrobenzene derivative containing a thiol group at the 2-position and a leaving group (such as a halogen) at the 4-position. The thiol group can be alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methylsulfanyl group. Subsequently, the leaving group at the 4-position can be displaced by an amino group via a nucleophilic aromatic substitution reaction to yield the final product.

Reductive Pathways to Obtain Amino Derivatives

The conversion of this compound to its corresponding amino derivative, 4-(methylsulfanyl)-1,2-benzenediamine, is a pivotal transformation, yielding a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The primary method to achieve this is through the reduction of the nitro group (-NO2) to an amino group (-NH2).

Catalytic hydrogenation stands out as a common and efficient method for this transformation. A patented process describes the hydrogenation of 4-thiophenyl-2-nitroaniline using Raney nickel as the catalyst. google.com In this method, lithium hydroxide (B78521) acts as a promoter, and methanol (B129727) is used as the solvent, with hydrogen gas serving as the hydrogen source. The reaction system's pH is maintained above 10 to facilitate the reduction to 4-thiophenyl-o-phenylenediamine, effectively 4-(methylsulfanyl)-1,2-benzenediamine. google.com This approach is highlighted as a more cost-effective and environmentally friendly alternative to older reduction methods. google.com

Other general methods for the reduction of nitroanilines, which are applicable to this compound, have been extensively studied. One such method involves the use of sodium borohydride (B1222165) (NaBH4) in an aqueous medium, catalyzed by copper ferrite (B1171679) (CuFe2O4) nanoparticles. nih.govresearchgate.net This system has proven effective for the rapid reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines, with the catalyst being magnetically separable and reusable for several cycles. nih.govresearchgate.net The reduction of the nitro group is confirmed by the disappearance of the characteristic yellow color of the nitroaniline solution. rdd.edu.iq These catalytic systems represent a significant advancement, offering high conversion rates in short reaction times at room temperature. nih.govresearchgate.net

The resulting product, 4-(methylsulfanyl)-1,2-benzenediamine, is a key building block in synthetic chemistry, particularly for creating pharmaceuticals and other biologically active compounds.

Advanced Synthetic Techniques and Optimization

To enhance reaction efficiency, reduce environmental impact, and improve scalability, modern synthetic techniques are being explored for the synthesis of nitroaromatic compounds and their derivatives. While specific applications of these techniques to this compound are not widely documented, their successful implementation for related compounds demonstrates their potential.

Ultrasonic-Assisted Reaction Conditions

Ultrasound-assisted organic synthesis utilizes the energy from acoustic cavitation to accelerate chemical reactions. This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. jocpr.com The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, providing the energy for chemical transformations. jocpr.com

This methodology has been successfully applied to the synthesis of various heterocyclic compounds, such as quinolines and pyrroles, often in greener solvents like water or polyethylene (B3416737) glycol (PEG). jocpr.comnih.govmdpi.com For instance, ultrasound irradiation has been used for the efficient synthesis of 2-aminothiophenes and isoindolin-1-one (B1195906) derivatives. jocpr.comnih.gov Given the utility of these techniques in related syntheses, ultrasonic assistance could potentially be applied to optimize the synthesis or subsequent reactions of this compound, offering an energy-efficient and rapid alternative to traditional heating.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times, from hours to minutes, while often increasing product yields. The process involves heating the reaction mixture with microwave irradiation, which leads to efficient and uniform heating.

Although specific protocols for this compound are not available in the current literature, microwave technology is widely used for a variety of organic transformations, including the synthesis of heterocyclic compounds like quinazolines. The key benefits include remarkably short reaction times, high yields, and simplified purification procedures, which contribute to more ecologically sustainable synthetic approaches by reducing solvent volume and energy consumption.

Continuous Flow Reactor Implementations for Scalability

Continuous flow chemistry has emerged as a key technology for improving the safety, efficiency, and scalability of chemical processes, particularly for reactions that are highly exothermic or involve hazardous intermediates, such as nitration and diazotization. researchgate.netacs.orgchemistryviews.org

Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to operate safely at elevated temperatures and pressures. smolecule.com This technology minimizes the accumulation of unstable intermediates, a significant advantage in nitration processes which are known to be hazardous. chemistryviews.org For instance, a continuous-flow process has been developed for the synthesis of m-nitrothioanisole, a compound structurally related to this compound. acs.org Furthermore, the reduction of nitro compounds to amines has been efficiently performed in continuous-flow reactors using reagents like trichlorosilane. beilstein-journals.org The implementation of continuous flow for the synthesis and reduction of this compound could offer significant advantages in terms of safety, reproducibility, and scalability for industrial production. chemistryviews.orgsmolecule.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The application of these principles is crucial in modern synthetic chemistry.

For the synthesis and transformation of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or polyethylene glycol (PEG) can significantly reduce the environmental impact of a process. jocpr.commdpi.com

Catalysis: The use of recoverable and reusable catalysts, such as the magnetic CuFe2O4 nanoparticles for nitro group reduction, aligns with green chemistry principles by minimizing waste. nih.govresearchgate.net Catalyst-free reactions, where possible, are also a highly desirable green alternative. mdpi.com

Process Intensification: Continuous flow processing is a prime example of process intensification. It leads to safer processes, higher yields, reduced waste, and is more energy-efficient, making it a cornerstone of green chemical manufacturing. chemistryviews.orgunibo.it

By integrating these advanced techniques and principles, the synthesis and subsequent chemical transformations of this compound can be made more sustainable, efficient, and safer.

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The electronic nature of the substituents on the aromatic ring profoundly impacts its susceptibility to nucleophilic attack.

The presence of a strongly electron-withdrawing nitro group at the para-position relative to the methylsulfanyl group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to it. libretexts.org In 2-(methylsulfanyl)-4-nitroaniline, this effect makes the positions ortho to the nitro group (and meta to the amine) susceptible to nucleophilic attack, should a suitable leaving group be present.

Furthermore, in highly activated aromatic systems, the nitro group itself can act as a leaving group in nucleophilic substitution reactions. rsc.orgrsc.org For a reaction to proceed via this pathway, the attack of a nucleophile must occur at the carbon atom bearing the nitro group. The reaction proceeds through an addition-elimination mechanism, where the expulsion of the nitrite (B80452) ion is a key step. rsc.org Although less common than halide displacement, the displacement of a nitro group is a viable synthetic route, particularly with soft nucleophiles. researchgate.net

The amine group in this compound behaves as a typical aromatic amine, capable of acting as a nucleophile. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the para-nitro group. Nevertheless, it can undergo a range of common transformations.

Alkylation: The amine nitrogen can be alkylated. For instance, N-methylation would yield N-methyl-2-(methylsulfanyl)-4-nitroaniline. A related compound, N-methyl-4-(methylsulfonyl)-2-nitrobenzenamine, is known in the chemical literature, suggesting this transformation is feasible. cymitquimica.com

Acetylation: Acetylation is a common reaction used to protect the amine functionality. Reacting this compound with acetic anhydride (B1165640) would yield the corresponding acetanilide. This strategy is often employed in multi-step syntheses to prevent unwanted side reactions at the amine group, such as during oxidation or nitration reactions. smolecule.com

Reactions of the Nitro Group

The nitro group is a versatile functional group that serves as a precursor to other nitrogen-containing moieties, most notably through reduction.

The most common transformation of the nitro group in this compound is its reduction to a primary amine, which would yield 2-(methylsulfanyl)benzene-1,4-diamine . This reaction can be achieved through various methods, including catalytic hydrogenation or chemical reduction. rdd.edu.iq

Catalytic hydrogenation using agents like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) with molecular hydrogen (H₂) is a highly efficient method. A patented process describes the hydrogenation of the structurally similar 4-thiophenyl-2-nitroaniline to its corresponding o-phenylenediamine (B120857) using Raney nickel as the catalyst and lithium hydroxide (B78521) as a promoter in methanol (B129727). google.com The reaction conditions typically involve elevated pressure and temperature. google.com

Chemical reduction offers an alternative pathway. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), are effective for reducing nitroarenes to anilines. nih.govtaylorandfrancis.com The use of nanocatalysts in conjunction with NaBH₄ has been shown to significantly accelerate the reduction of nitroanilines in aqueous media. rdd.edu.iqnih.gov

Table 1: Selected Methods for the Reduction of Nitroanilines

Reducing SystemSubstrate ExampleProductKey ConditionsReference
Raney Nickel, H₂4-thiophenyl-2-nitroaniline4-thiophenyl-o-phenylenediamineMethanol solvent, LiOH promoter, 60-65 °C google.com
NaBH₄, CuFe₂O₄ Nanoparticles2-Nitroaniline (B44862)o-phenylenediamine (o-PDA)Aqueous medium, room temperature nih.gov
NaBH₄, Ag Nanoparticles2-Nitroanilineo-phenylenediamine (o-PDA)Aqueous medium rdd.edu.iqtaylorandfrancis.com
Indium, 2-bromo-2-nitropropane2-Nitroaniline2,1-benzisoxazolesMethanol/Water co-solvent clockss.org

The reduction of the nitro group can be coupled with condensation reactions to form heterocyclic structures or new C-N bonds in a single synthetic operation.

One such example is the indium-mediated reductive intermolecular coupling of 2-nitroaniline with aromatic aldehydes. clockss.org This reaction proceeds to form benzimidazoles. In this process, the nitro group is reduced, and the resulting intermediate condenses with the aldehyde. Applying this to this compound would likely involve the initial reduction of the nitro group to an amino group, followed by condensation with an aldehyde and subsequent cyclization to form a substituted benzimidazole (B57391).

Another important class of these reactions is the reductive coupling of nitroarenes with various partners.

With Alkyl Halides: Iron-catalyzed reductive coupling of nitroarenes with primary, secondary, or tertiary alkyl halides provides a direct route to N-alkylated and N,N-dialkylated anilines. researchgate.net

With Aryl Sulfinates: Nitroarenes can undergo reductive coupling with aryl sulfinates using reagents like sodium bisulfite, with or without a tin(II) chloride co-reductant, to produce aryl sulfonamides. nih.govacs.org This method bypasses the need for sulfonyl chlorides and potentially reactive amines. The proposed mechanism involves the initial two-electron reduction of the nitroarene to a nitroso intermediate, which is then trapped by the sulfinate. acs.org

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first yielding the methylsulfinyl group (-SOCH₃) and, upon further oxidation, the methylsulfonyl group (-SO₂CH₃).

The oxidation can be carried out using various oxidizing agents. Mild conditions, for example using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), can selectively produce the corresponding sulfoxide (B87167), 2-(methylsulfinyl)-4-nitroaniline .

Using an excess of a stronger oxidizing agent will typically lead to the fully oxidized sulfone, 2-(methylsulfonyl)-4-nitroaniline . This sulfone derivative is a known compound (CAS 96-74-2) and is noted for its own distinct chemical reactivity, including the ability of the sulfonyl group to act as a powerful directing group in ortho-metalation reactions. smolecule.com

Oxidation to Sulfinyl and Sulfonyl Derivatives

The sulfur center in this compound is readily susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. This transformation is a fundamental reaction of thioethers. researchgate.net The oxidation state of the resulting product can typically be controlled by the choice of oxidizing agent and the reaction conditions. acsgcipr.org

Commonly, hydrogen peroxide (H₂O₂) is employed, often in the presence of a catalyst, to facilitate this oxidation. rsc.org The initial oxidation of the sulfide (B99878) yields 2-(methylsulfinyl)-4-nitroaniline. Due to the electron-rich nature of the sulfoxide intermediate, it can undergo further oxidation under appropriate conditions to yield the fully oxidized 2-(methylsulfonyl)-4-nitroaniline. acsgcipr.orgorganic-chemistry.org The strong electron-withdrawing character of the sulfonyl group in the final product significantly influences the electronic properties of the aromatic ring. rsc.org Reagents such as Selectfluor in aqueous media have also been shown to be highly effective for the clean and efficient oxidation of sulfides to sulfones. organic-chemistry.org

OxidantTarget ProductTypical ConditionsRef.
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic acid or metal catalyst; temperature control dictates product selectivity. rsc.org
Potassium Permanganate (KMnO₄)SulfoneOften supported on manganese dioxide; can be performed under solvent-free conditions. organic-chemistry.org
SelectfluorSulfoneAqueous solvent (H₂O), ambient temperature. organic-chemistry.org
Urea-Hydrogen PeroxideSulfoxide or SulfoneSolid-state or solvent-free conditions. organic-chemistry.org

Electrophilic Alkylation of the Thioether

The thioether moiety in this compound possesses a nucleophilic sulfur atom that can react with electrophilic alkylating agents. This reaction results in the formation of a sulfonium (B1226848) salt. The process typically follows a second-order rate law, being first order in both the thioether and the electrophile. nih.gov

For instance, treatment with an alkyl halide, such as methyl iodide (MeI) or benzyl (B1604629) bromide (BzBr), leads to the formation of a ternary sulfonium salt. The reaction proceeds via a direct nucleophilic attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent in an Sₙ2-type mechanism. The resulting sulfonium salt is a positively charged species, which can be isolated as a salt with the corresponding counter-ion (e.g., iodide or bromide). Kinetic studies on related nickel(II) arylthiolate complexes show that such alkylation reactions proceed to yield the corresponding organosulfide and a metal-halide complex. nih.gov

Cleavage and Derivatization Strategies for Methylthio Ethers

Cleavage of the carbon-sulfur bond in methylthio ethers is a critical strategy for further derivatization, particularly for unmasking a thiophenol functional group. Aryl methyl ethers are generally stable, and their cleavage requires specific and often harsh conditions, such as the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com

Analogous methods can be applied to aryl methyl thioethers. The cleavage of the S-CH₃ bond in this compound would yield 2-amino-5-nitrothiophenol. This thiophenol intermediate is highly valuable as it is a direct precursor for the synthesis of fused heterocyclic systems. Reagents such as 2-(diethylamino)ethanethiol (B140849) have been developed for the efficient deprotection of aromatic methyl ethers to yield phenols, and similar nucleophilic reagents can be effective for cleaving methyl thioethers. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Tsuji-Trost for related compounds)

While this compound itself is not a direct substrate for the classical Tsuji-Trost reaction, related allylic thioethers can participate in this important palladium-catalyzed transformation. The Tsuji-Trost reaction involves the palladium-catalyzed substitution of a substrate bearing a leaving group in an allylic position. wikipedia.orgnumberanalytics.com In a modified version, an allylic thioether can serve as the substrate, where the palladium catalyst facilitates the departure of the thioallyl group and formation of a π-allylpalladium complex, which is then attacked by a nucleophile. nrochemistry.comorganic-chemistry.org

More broadly, aryl thioethers are increasingly utilized as coupling partners in a variety of palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the methylthio group can function as a leaving group in Suzuki-Miyaura or Stille-type couplings. The development of specific ligand systems, such as those incorporating bulky phosphine (B1218219) ligands, has been crucial for enabling the efficient coupling of less reactive C-S bonds. researchgate.netnih.gov This approach overcomes the limited commercial availability and instability of some aryl halides and boronic acids. nih.gov

Coupling ReactionDescriptionCatalyst/Ligand SystemRef.
ThioetherificationCross-coupling of thiols with aryl halides to form thioethers.Pd(OAc)₂ / 1,1′-bis(diisopropylphosphino)ferrocene researchgate.net
C-S CouplingGeneral formation of aryl thioethers from aryl bromides/iodides and thiols.Pd complexes with CyPF-tBu ligand nih.gov
Decarbonylative C-S CouplingTransformation of thioesters into thioethers.Pd and Ni-based catalysts acs.org
Benzyl Aryl Thioether SynthesisIn situ deprotection of benzyl thioacetates for coupling with aryl halides.Palladium catalysts acs.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, featuring an amino group ortho to a thioether, is an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzothiazoles. mdpi.comekb.eg Benzothiazoles are a class of bicyclic compounds with significant applications in medicinal chemistry and materials science. mdpi.com

The most common synthetic route involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or acyl chloride. tandfonline.comtandfonline.com To utilize this compound for this purpose, the methyl group must first be cleaved to generate the reactive 2-amino-5-nitrothiophenol intermediate in situ. This thiophenol then undergoes condensation with the carbonyl compound to form a Schiff base or related intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the thiol onto the imine carbon. A final oxidation/aromatization step yields the stable benzothiazole (B30560) ring system. ekb.eg Various catalysts, including Brønsted acids, Lewis acids, and nanoparticle-based systems, have been developed to promote this transformation under mild and efficient conditions. ekb.egtandfonline.com

Reagent PartnerCatalyst/ConditionsResulting ProductRef.
AldehydesH₂O₂/HCl in Ethanol2-Substituted Benzothiazole mdpi.com
AldehydesAmberlite IR-120 resin, Microwave2-Substituted Benzothiazole mdpi.com
β-DiketonesBrønsted acid (e.g., TFOH), solvent-free2-Substituted Benzothiazole ekb.eg
NitrilesBrønsted acid (e.g., TFOH)2-Substituted Benzothiazole ekb.eg
Carboxylic AcidsP₄S₁₀, Microwave2-Substituted Benzothiazole nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and their environment, making it a powerful tool for functional group identification and structural analysis.

While a complete, experimentally verified FT-IR spectrum for 2-(Methylsulfanyl)-4-nitroaniline is not widely published, the characteristic absorption bands can be predicted based on the known frequency ranges of its constituent functional groups. The electron-donating amino group and electron-withdrawing nitro group, along with the methylsulfanyl group, influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring.

Key expected FT-IR absorption bands include:

N-H Stretching: The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (-SCH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

N-O Stretching (Nitro Group): The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact position is sensitive to electronic effects from other substituents.

C=C Aromatic Ring Stretching: The benzene (B151609) ring itself gives rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration usually occurs in the 1250-1360 cm⁻¹ range.

C-S Stretching: The thioether C-S linkage produces weak absorptions in the 600-800 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Band Assignments for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3500 Asymmetric Stretching Amino (-NH₂)
3350 - 3400 Symmetric Stretching Amino (-NH₂)
3000 - 3100 C-H Stretching Aromatic Ring
2850 - 2960 C-H Stretching Methyl (-SCH₃)
1600 - 1650 N-H Bending (Scissoring) Amino (-NH₂)
1500 - 1560 Asymmetric N-O Stretching Nitro (-NO₂)
1450 - 1600 C=C Stretching Aromatic Ring
1300 - 1370 Symmetric N-O Stretching Nitro (-NO₂)
1250 - 1360 C-N Stretching Aromatic
600 - 800 C-S Stretching Thioether

FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce stronger signals in Raman spectra.

For this compound, the key Raman active modes would include:

Symmetric NO₂ Stretch: This vibration, expected around 1300-1370 cm⁻¹, is typically very strong in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, gives a characteristically strong Raman signal.

C-S and S-CH₃ Vibrations: The sulfur-containing moieties are generally good Raman scatterers, with C-S stretching and S-CH₃ deformation modes being readily observable.

N-H Stretching: While strong in IR, N-H stretches are often weaker in Raman spectra.

Direct experimental data for the target molecule can be supplemented by analyzing the spectra of structurally similar compounds. A study by Arjunan et al. (2005) on 2-(methylthio)aniline (B147308) provides an excellent basis for comparison, as it represents the parent structure of this compound without the C4-nitro group. nih.gov

The introduction of a strong electron-withdrawing nitro group at the para-position relative to the amino group is expected to cause significant shifts in the vibrational frequencies. Specifically, the C-N stretching and NH₂ bending frequencies would be altered due to changes in electron density. The symmetric and asymmetric NO₂ stretching vibrations would be the most prominent new features in the spectrum.

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for the Related Compound 2-(Methylthio)aniline nih.gov

FT-IR (Liquid Phase) FT-Raman (Liquid Phase) Assignment
3461 3459 νas(NH₂)
3373 3371 νs(NH₂)
3055 3054 ν(CH) aromatic
2920 2919 νs(CH₃)
1621 1619 δ(NH₂)
1586 1588 ν(CC)
1478 1479 ν(CC)
1301 1302 ν(C-N)
655 654 ν(C-S)

ν = stretching; δ = bending; as = asymmetric; s = symmetric

Comparing these values, one would predict that in this compound, the ν(C-N) frequency might shift, and the NH₂ vibrational frequencies could also be perturbed due to the electronic push-pull effect established by the NH₂ and NO₂ groups across the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon and hydrogen framework of a molecule. The chemical shifts of nuclei provide information about their electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino, aromatic, and methyl protons. The positions of the aromatic protons are heavily influenced by the directing effects of the three substituents.

Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

Methyl Protons (-SCH₃): A sharp singlet corresponding to the three equivalent methyl protons. Its chemical shift would be downfield from typical aliphatic protons due to the deshielding effect of the adjacent sulfur atom, likely in the 2.4-2.6 ppm range.

Aromatic Protons: The benzene ring has three protons.

H3: This proton is ortho to both the -SCH₃ and -NO₂ groups. It is expected to be a doublet, coupled to H5.

H5: This proton is ortho to the -NO₂ group and meta to the -SCH₃ group. It is expected to be a doublet of doublets, coupled to H3 and H6.

H6: This proton is ortho to the -NH₂ group and meta to the -NO₂ group. It is expected to be a doublet, coupled to H5.

The strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group will dictate the chemical shifts. Protons ortho and para to the nitro group will be shifted significantly downfield, while those ortho and para to the amino group will be shifted upfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-NH₂ Variable broad singlet (br s) N/A
-SCH₃ ~2.5 singlet (s) N/A
H3 ~7.8 - 8.0 doublet (d) J (H3-H5) ≈ 2-3 Hz (meta)
H5 ~7.9 - 8.1 doublet of doublets (dd) J (H5-H6) ≈ 8-9 Hz (ortho), J (H5-H3) ≈ 2-3 Hz (meta)
H6 ~6.7 - 6.9 doublet (d) J (H6-H5) ≈ 8-9 Hz (ortho)

The ¹³C NMR spectrum will provide further confirmation of the structure, showing a total of seven distinct carbon signals: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

Methyl Carbon (-SCH₃): Expected to appear in the aliphatic region, around 15-20 ppm.

Aromatic Carbons:

C1 (-NH₂): The carbon attached to the amino group will be shielded and appear at a relatively upfield position for aromatic carbons.

C2 (-SCH₃): The carbon bearing the methylsulfanyl group.

C4 (-NO₂): The carbon attached to the nitro group will be significantly deshielded (shifted downfield).

C3, C5, C6: These carbons attached to hydrogen atoms will have chemical shifts influenced by the neighboring substituents.

Table 4: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C4 ~145 - 150 Attached to -NO₂ (deshielded)
C1 ~140 - 145 Attached to -NH₂
C2 ~135 - 140 Attached to -SCH₃
C6 ~125 - 130 CH
C5 ~120 - 125 CH
C3 ~115 - 120 CH
-SCH₃ ~15 - 20 Methyl Carbon

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

COSY (Correlation Spectroscopy) would reveal the scalar couplings between protons, establishing the connectivity of the aromatic protons on the benzene ring. For instance, a cross-peak between the proton at position 3 and the proton at position 5 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the chemical shifts of the protonated aromatic carbons and the methyl group carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons, such as C-1, C-2, and C-4, by observing correlations from the neighboring protons. For example, the protons of the methyl group (S-CH₃) would be expected to show an HMBC correlation to the carbon atom at position 2 (C2), confirming the attachment of the methylsulfanyl group.

A hypothetical table of expected 2D NMR correlations is presented below based on the known structure of the molecule.

ProtonExpected COSY CorrelationsExpected HMBC Correlations (to Carbons)
H3H5C1, C2, C4, C5
H5H3, H6C1, C3, C4, C6
H6H5C2, C4, C5
-SCH₃-C2
CarbonExpected HSQC Correlation (with Protons)
C3H3
C5H5
C6H6
-SCH₃-SCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are significantly influenced by the interplay of the amino, methylsulfanyl, and nitro groups, which can be effectively probed using UV-Vis spectroscopy.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands in the ultraviolet and visible regions, arising from π → π* and intramolecular charge transfer (ICT) transitions. The chromophore consists of the benzene ring substituted with the auxochromic amino and methylsulfanyl groups, and the chromophoric nitro group. The presence of the strong electron-donating amino group and the strong electron-withdrawing nitro group in a para-like arrangement (relative to the amino group) is expected to result in a significant redshift of the main absorption band compared to aniline (B41778) or nitrobenzene (B124822). The methylsulfanyl group, also being an electron-donating group, would further modulate the electronic transitions.

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of the nature of its electronic transitions. For this compound, a positive solvatochromism (a redshift in more polar solvents) is anticipated for its main ICT band. This is because the excited state is expected to be more polar than the ground state due to the charge transfer from the donor groups (amino and methylsulfanyl) to the acceptor nitro group. More polar solvents will stabilize the polar excited state to a greater extent than the ground state, thus lowering the energy of the transition and shifting the absorption maximum to a longer wavelength (redshift).

A hypothetical table illustrating potential solvatochromic shifts is provided below.

SolventDielectric Constant (ε)Expected λ_max (nm)
Hexane1.88Lower λ
Dichloromethane8.93Intermediate λ
Acetonitrile37.5Higher λ
Water80.1Highest λ

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition. For the molecular formula C₇H₈N₂O₂S, the theoretical exact mass can be calculated and compared with the experimentally determined value, confirming the identity of the compound with high confidence.

Table of Expected HRMS Data

IonFormulaCalculated m/z
[M]⁺C₇H₈N₂O₂S⁺184.0306
[M+H]⁺C₇H₉N₂O₂S⁺185.0385
[M+Na]⁺C₇H₈N₂O₂SNa⁺207.0204

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule, providing a characteristic pattern that can be used for structural confirmation. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group from the sulfanyl (B85325) moiety (CH₃), and potentially the entire methylsulfanyl group (SCH₃). The analysis of these fragment ions helps to piece together the molecular structure.

Table of Plausible Mass Spectrometry Fragments

m/zPossible Fragment IonPlausible Loss from Molecular Ion
169[M - CH₃]⁺Loss of a methyl radical
138[M - NO₂]⁺Loss of a nitro radical
123[M - NO₂ - CH₃]⁺Sequential loss of nitro and methyl radicals
108[C₆H₄S]⁺Complex rearrangement and fragmentation

Crystallographic Analysis

Single Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no published reports of a successful single-crystal X-ray diffraction analysis for 2-(Methylsulfanyl)-4-nitroaniline were found. The following subsections detail the specific parameters that would be determined from such an analysis, for which no data is currently available.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ), have not been determined for This compound . This foundational information is a prerequisite for any detailed structural analysis.

Molecular Conformation and Geometry in the Solid State

Without a crystal structure, the precise conformation of the This compound molecule in the solid state remains unknown. This includes critical geometric details such as bond lengths, bond angles, and the planarity of the benzene (B151609) ring and its substituents.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The nature and geometry of intermolecular interactions, particularly hydrogen bonds involving the amine (-NH2) and nitro (-NO2) groups, are crucial for understanding the crystal packing. Due to the absence of a crystal structure, no information is available on the hydrogen bonding networks within solid This compound .

Conformational Flexibility and Torsion Angle Distributions

The flexibility of the methylsulfanyl group and its orientation relative to the aromatic ring are defined by specific torsion angles. Without experimental data, the distribution of these torsion angles in the solid state is not known.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Bulk Purity

Powder X-ray diffraction is a key technique for the analysis of polycrystalline materials, providing information on phase purity and polymorphism.

There are no publicly available powder X-ray diffraction patterns for This compound . Consequently, there is no information regarding the existence of different polymorphic forms of this compound or a reference pattern to assess the bulk purity of synthesized samples.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 2-(Methylsulfanyl)-4-nitroaniline, offering a detailed understanding of its structure and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional, are instrumental in determining the most stable molecular geometry. This process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

Once the optimized geometry is obtained, vibrational analysis can be performed. This analysis predicts the frequencies of the fundamental modes of vibration of the molecule. These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, the characteristic vibrational modes for the nitro (NO₂), amino (NH₂), and methylsulfanyl (S-CH₃) groups can be calculated and assigned. Studies on similar molecules, such as 2-nitroaniline (B44862), have shown that DFT calculations can accurately predict vibrational frequencies. researchgate.net For example, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically calculated in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF calculations provide valuable initial insights into the electronic structure of a molecule like this compound.

HF calculations are often used as a starting point for more advanced computational methods. They can provide a qualitative understanding of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a key parameter that helps in understanding the chemical reactivity and the electronic transitions within the molecule.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur, like this compound, it is important to select a basis set that can adequately describe the electronic environment of the sulfur atom, which may require the inclusion of polarization and diffuse functions.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets (e.g., cc-pVDZ). The choice often represents a compromise between computational cost and desired accuracy. Validation of the chosen basis set is typically achieved by comparing the calculated properties with available experimental data for the same or structurally related molecules. For instance, comparing calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra allows for the determination of scaling factors to improve the agreement between theoretical and experimental results. iu.edu.sa

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters, providing a direct link between the molecular structure and the experimental spectra.

Based on the vibrational frequencies and intensities calculated using DFT, it is possible to simulate the FT-IR and FT-Raman spectra of this compound. These simulated spectra can be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions.

For example, the N-H stretching vibrations of the amino group are expected to appear in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic asymmetric and symmetric stretches of the nitro group would be prominent features in the spectrum. The presence of the methylsulfanyl group would introduce vibrations such as C-S stretching, typically observed in the 600-800 cm⁻¹ range, and S-CH₃ rocking and wagging modes at lower frequencies.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
NH₂ Asymmetric Stretch~3450
NH₂ Symmetric Stretch~3350
Aromatic C-H Stretch~3100
Methyl C-H Stretch~2950
NO₂ Asymmetric Stretch~1580
C=C Aromatic Stretch~1500
NO₂ Symmetric Stretch~1340
C-N Stretch~1300
C-S Stretch~700

Note: These values are illustrative and based on typical ranges for similar functional groups. Actual calculated values would depend on the specific computational method and basis set used.

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. iu.edu.sa These calculations provide the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

The calculated chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can help in the assignment of the experimental NMR spectra. For instance, the protons on the aromatic ring will have distinct chemical shifts depending on their electronic environment, which is influenced by the electron-withdrawing nitro group and the electron-donating amino and methylsulfanyl groups. The protons of the methyl group (S-CH₃) would appear as a singlet in a specific region of the ¹H NMR spectrum. Similarly, the chemical shifts of the carbon atoms in the aromatic ring and the methyl group can be predicted and analyzed. Recent studies on related nitroaromatic compounds have demonstrated good agreement between DFT-calculated and experimental NMR chemical shifts. swinburne.edu.au

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
Aromatic Protons~6.5 - 8.0
Amino Protons (NH₂)~5.0 - 6.0
Methyl Protons (S-CH₃)~2.5
¹³C NMR
Aromatic Carbons~110 - 150
Methyl Carbon (S-CH₃)~15 - 20

Note: These values are illustrative and represent typical chemical shift ranges. The actual calculated values would vary based on the computational methodology.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. These calculations allow for the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum. The method is particularly useful for understanding how chemical structure influences color and photochemical reactivity. qnl.qa

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by intramolecular charge-transfer (ICT) transitions. The electron-donating amino (-NH₂) and methylsulfanyl (-SCH₃) groups act as the donor part, while the electron-withdrawing nitro (-NO₂) group serves as the acceptor. This "push-pull" configuration leads to a significant shift of electron density from the donor-substituted part of the benzene (B151609) ring to the acceptor-substituted part upon electronic excitation.

The primary absorption band (λ_max) corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations can predict the energy of this transition. For instance, in a study on nitro-substituted pyridocoumarins, TD-DFT was used to demonstrate that the nitro group induces an ICT, resulting in new absorption bands in the visible region. qnl.qa Similarly, for this compound, the interaction between the donor and acceptor groups is expected to result in a low-energy absorption band, likely in the visible range, indicating a colored compound.

The predicted spectrum is sensitive to the choice of functional and basis set within the DFT framework. A study on 2-nitroaniline and 4-methoxy-2-nitroaniline (B140478) employed the B3LYP functional with a 6-31G(d,p) basis set to analyze their electronic properties. nih.gov For this compound, similar computational setups would be appropriate. The predicted absorption maxima are also highly dependent on the solvent environment, a factor that can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Table 1: Illustrative TD-DFT Predicted Absorption Data for an Analogous Compound (4-methoxy-2-nitroaniline) This table presents data for a similar molecule to illustrate the typical output of a TD-DFT calculation.

TransitionWavelength (λ) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3900.15HOMO → LUMO
S₀ → S₂3100.08HOMO-1 → LUMO
S₀ → S₃2850.25HOMO → LUMO+1

Data is hypothetical, based on typical values for similar nitroaniline derivatives.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule: the aniline (B41778) nitrogen, the methylsulfanyl group, and the benzene ring. The LUMO, conversely, should be concentrated on the electron-deficient nitro group and the aromatic ring. This spatial separation of the frontier orbitals is characteristic of push-pull molecules and is the basis for their significant ICT character.

Computational studies on the analogous molecule 4-methoxy-2-nitroaniline have shown that the introduction of an electron-donating group (like methoxy (B1213986), and by extension, methylsulfanyl) raises the HOMO energy and decreases the HOMO-LUMO gap compared to the parent 2-nitroaniline molecule. nih.gov This smaller energy gap is consistent with a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum and indicates enhanced molecular reactivity.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Analogous Nitroanilines (B3LYP/6-31G(d,p)) This table shows data for related molecules to illustrate the expected trends for this compound.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
2-Nitroaniline-6.58-2.454.13
4-Methoxy-2-nitroaniline-6.12-2.313.81

Source: Adapted from findings on similar compounds. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto a constant electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would clearly illustrate the push-pull nature of the substituents. The most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic and hydrogen-bonding interactions. The region around the amino group's hydrogen atoms and, to a lesser extent, the methyl group hydrogens, would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. The aromatic ring would show a gradient of potential, influenced by the competing effects of the substituents.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonds (sigma and pi). wikipedia.orgwisc.edu This method provides a quantitative picture of bonding and delocalization effects, including hyperconjugation. A key part of NBO analysis is the examination of donor-acceptor interactions, where the stabilization energy, E(2), quantifies the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

In this compound, several key intramolecular interactions would be expected:

Lone Pair Delocalization: The lone pair electrons on the aniline nitrogen (n_N) and the sulfur atom (n_S) will delocalize into the antibonding π* orbitals of the aromatic ring. This n → π* delocalization is a major contributor to the electron-donating character of these groups.

Ring to Nitro Group Delocalization: The π electrons of the benzene ring (π_CC) will delocalize into the antibonding π* orbital of the nitro group (π_NO). This π → π interaction is the essence of the charge transfer from the ring to the nitro group.

The stabilization energies (E(2)) associated with these interactions quantify their importance. For instance, the E(2) value for the n_N → π*_ring interaction would be significant, confirming the strong resonance effect of the amino group. The analysis can also reveal weaker interactions, like hyperconjugation involving C-H bonds. NBO analysis is also sensitive to the solvent environment, showing how intermolecular interactions can influence these electronic delocalizations. rsc.org

Computational Analysis of Molecular Properties

Furthermore, the dipole moment is highly sensitive to the surrounding environment. In polar solvents, the solute molecule polarizes the solvent molecules, which in turn create a reaction field that interacts with and stabilizes the solute's dipole. This interaction generally leads to an increase in the calculated dipole moment in solution compared to the gas phase. Studies on p-nitroaniline have shown that its dipole moment increases significantly upon solvation in polar solvents. doi.orgrug.nl

The change in electronic properties, such as the UV-Vis absorption maximum (λ_max), with solvent polarity is known as solvatochromism. A positive solvatochromism (a red shift in λ_max with increasing solvent polarity) is typically observed when the excited state is more polar than the ground state. For ICT molecules like this compound, the excited state has a much larger dipole moment than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, reducing the transition energy and causing a red shift. chemrxiv.org This correlation can be computationally investigated by performing TD-DFT calculations in various solvents using a continuum solvation model.

Table 3: Illustrative Calculated Dipole Moments (μ) in Gas Phase and Different Solvents for a p-Nitroaniline Analog This table presents data for a related molecule to illustrate the expected trend.

SolventDielectric Constant (ε)Calculated Dipole Moment (μ) (Debye)
Gas Phase1.07.7
Cyclohexane2.09.5
Dioxane2.29.9
Acetonitrile37.511.8
Water78.412.1

Source: Data based on trends observed for p-nitroaniline. chemrxiv.org

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

The potential of this compound as a nonlinear optical (NLO) material is rooted in its molecular structure, which features both an electron-donating group (methylsulfanyl) and an electron-accepting group (nitro) attached to a π-conjugated system (the benzene ring). This "push-pull" configuration is a key design principle for creating organic molecules with significant NLO responses. The delocalization of π-electrons across the molecule, facilitated by the donor and acceptor groups, leads to substantial changes in the molecule's charge distribution upon interaction with an external electric field, such as that from a high-intensity laser.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, inducing a dipole moment. The hyperpolarizability (β), a higher-order term, quantifies the nonlinear response of the molecule to strong electric fields and is directly related to second-harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light of double that frequency. Materials with large hyperpolarizability values are sought after for applications in optoelectronics and photonics.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO properties of molecules like this compound. These methods can calculate the static and frequency-dependent polarizability and hyperpolarizability. For organic NLO materials, the magnitude of the first hyperpolarizability (β) is a critical parameter. It has been demonstrated that organic chromophores with conjugated donor-acceptor moieties can possess large molecular hyperpolarizabilities. researchgate.net

Theoretical calculations for similar nitroaniline derivatives provide insight into the expected behavior of this compound. For instance, studies on 2-methyl-4-nitroaniline (B30703) (MNA) have shown that the arrangement of molecules in a crystal lattice significantly impacts the bulk NLO properties. researchgate.netresearchgate.net The supermolecule approach, which models a crystal as a cluster of interacting molecules, has been used to study the linear and second-order nonlinear susceptibilities, revealing that packing effects are crucial. researchgate.net The first hyperpolarizability is influenced by intramolecular charge transfer, which is the movement of electron density from the donor to the acceptor group upon excitation. nih.gov A smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally correlates with higher polarizability and a more significant NLO response. nih.gov

Table 1: Representative Theoretical NLO Properties of Related Nitroaniline Compounds

CompoundMethodMean Polarizability (⟨α⟩) (esu)Total First Hyperpolarizability (β_tot) (esu)
MSTD7 (a designed NFA)M06/6-31G(d,p)3.485 × 10⁻²²13.44 × 10⁻²⁷
p-Nitroaniline (gas phase)DFT-~2.0 times higher than experiment

This table is illustrative and based on data for related compounds to provide context. Specific values for this compound require dedicated computational studies.

Partial Charge Distributions and Reactivity Sites

The distribution of partial charges within the this compound molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. Computational methods, particularly Mulliken population analysis, are widely used to calculate the partial atomic charges on each atom in a molecule. researchgate.netresearchgate.net These charges provide a quantitative picture of the electron distribution and help in identifying the sites most susceptible to electrophilic and nucleophilic attack.

In this compound, the presence of the electron-withdrawing nitro group (NO₂) and the electron-donating methylsulfanyl group (-SCH₃) creates a highly polarized molecule. The nitrogen atom of the nitro group and the oxygen atoms will carry significant negative charges due to their high electronegativity and the electron-withdrawing nature of the group. Conversely, the nitrogen atom of the aniline group and the sulfur atom of the methylsulfanyl group are expected to have a less negative or even a slightly positive charge, as they donate electron density to the aromatic ring. The carbon atoms of the benzene ring will exhibit a non-uniform charge distribution, influenced by the attached functional groups.

Mulliken charge analysis of similar molecules reveals that hydrogen atoms generally possess positive charges. researchgate.net The calculation of atomic charges is instrumental in understanding electronegativity and charge transfer during a chemical reaction. researchgate.net The sites with the most negative partial charges are prone to attack by electrophiles (electron-seeking species), while sites with the most positive partial charges are susceptible to attack by nucleophiles (nucleus-seeking species).

Based on the expected electronic effects of the substituent groups:

Nucleophilic Attack: The carbon atoms attached to and ortho/para to the nitro group will be electron-deficient and thus are the most likely sites for nucleophilic attack. The hydrogen atoms, carrying positive charges, can also be involved in interactions with nucleophiles.

Electrophilic Attack: The amino group and the methylsulfanyl group increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Therefore, the carbon atoms ortho to the amino group (and meta to the nitro group) would be the most probable sites for electrophilic aromatic substitution. The oxygen atoms of the nitro group and the nitrogen of the amino group, with their high negative charges, are also potential sites for interaction with electrophiles.

The Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify intermolecular interactions, which are governed by the partial charge distributions. nih.gov For instance, in a related pyrimidine (B1678525) derivative, O⋯H contacts were found to be significant, highlighting the importance of hydrogen bonding in the crystal packing. nih.gov

Table 2: Predicted Partial Charge Characteristics in this compound

Atom/GroupExpected Partial ChargeReactivity Implication
Oxygen atoms (in NO₂)Highly NegativeSite for electrophilic interaction/coordination
Nitrogen atom (in NO₂)NegativeSite for electrophilic interaction
Nitrogen atom (in NH₂)NegativeSite for electrophilic attack
Sulfur atom (in SCH₃)Slightly Negative/NeutralCan act as a soft nucleophile
Carbon atoms (ortho/para to NO₂)PositiveSite for nucleophilic attack
Carbon atoms (ortho/para to NH₂)NegativeSite for electrophilic attack
Hydrogen atomsPositiveSite for nucleophilic interaction (hydrogen bonding)

This table represents qualitative predictions based on the electronic nature of the functional groups. Precise values would require specific quantum chemical calculations.

Derivatization and Functionalization Strategies

Design and Synthesis of Functionalized Derivatives

The functional groups of 2-(methylsulfanyl)-4-nitroaniline can be selectively modified to yield a diverse library of derivatives. Key transformations target the nitro, amino, and methylsulfanyl groups.

Modification of the Nitro and Methylsulfanyl Groups: The most common derivatizations involve the reduction of the nitro group and the oxidation of the methylsulfanyl group. The nitro group is readily reduced to a primary amine using various established methods, including catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reductants like iron in acidic media (Fe/HCl), tin(II) chloride, or sodium hydrosulfite. wikipedia.orgyoutube.comorgoreview.com This transformation yields 2-(methylsulfanyl)benzene-1,4-diamine, a highly valuable intermediate with two nucleophilic amine groups.

Conversely, the methylsulfanyl group can be oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. Oxidation of similar aniline (B41778) substrates has been achieved with reagents like sodium perborate (B1237305) or peroxotungstophosphate with hydrogen peroxide. mdpi.com These reactions increase the electron-withdrawing nature of the substituent, which can be useful for tuning the electronic properties of the molecule.

Starting MaterialReaction TypeReagent Example(s)Resulting Derivative
This compoundNitro ReductionFe/HCl or H₂/Pd-C youtube.com2-(Methylsulfanyl)benzene-1,4-diamine
This compoundSulfide (B99878) Oxidationm-CPBA or H₂O₂ mdpi.com2-(Methylsulfinyl)-4-nitroaniline
2-(Methylsulfinyl)-4-nitroanilineSulfoxide OxidationH₂O₂/Acetic Acid2-(Methylsulfonyl)-4-nitroaniline

Interactive Data Table: Key Derivatization Reactions

Modification of the Amino Group: The amino group can undergo standard transformations common to anilines. Acylation with acyl chlorides or anhydrides yields the corresponding amides, which can serve as a protecting group or as a point for further functionalization. More significantly, the amine can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and a strong acid). Diazotized nitroanilines are versatile intermediates for introducing a wide array of substituents onto the aromatic ring via Sandmeyer or related reactions, allowing the replacement of the original amino group with halogens, cyano, or hydroxyl groups. rsc.org

Use as Synthons for Complex Molecular Architectures

The structure of this compound makes it an excellent synthon, or building block, for synthesizing more complex molecules, particularly heterocyclic systems.

The most prominent application is in the synthesis of substituted benzothiazoles. nih.govorganic-chemistry.org Benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. derpharmachemica.com The synthesis typically involves the condensation of a 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net While this compound is not a thiophenol itself, its derivative, 2-amino-4-nitrothiophenol (obtainable via S-demethylation), is a direct precursor. More directly, the 2-(methylsulfanyl)aniline moiety can undergo cyclization reactions. After the reduction of the nitro group to form 2-(methylsulfanyl)benzene-1,4-diamine, the resulting ortho-amino-methylsulfanyl arrangement can be utilized in condensation-cyclization reactions with various electrophiles to construct the thiazole (B1198619) ring.

Reagent for CyclizationResulting Heterocyclic CorePotential Substituent at C2
Aldehydes (R-CHO)Benzothiazole (B30560)R (Alkyl, Aryl)
Carboxylic Acids (R-COOH)BenzothiazoleR (Alkyl, Aryl)
Acyl Chlorides (R-COCl)BenzothiazoleR (Alkyl, Aryl)
Nitriles (R-CN)BenzothiazoleR (Alkyl, Aryl)

Interactive Data Table: Benzothiazole Synthesis from 2-(Methylsulfanyl)aniline Derivatives

Furthermore, the diamine derivative, 2-(methylsulfanyl)benzene-1,4-diamine, having two distinct amino groups, can serve as a monomer for the synthesis of polymers or as a building block for constructing macrocyclic structures.

Development of Chromogenic and Fluorogenic Probes Based on Analogues

The electronic properties of the nitroaniline scaffold make it a suitable candidate for the development of optical sensors.

Chromogenic Probes: 4-Nitroaniline (B120555) and its derivatives are intensely colored (typically yellow) due to a strong intramolecular charge-transfer (ICT) transition from the electron-donating amino group to the electron-withdrawing nitro group. mdpi.com Any chemical reaction that disrupts this donor-acceptor system leads to a distinct visual color change. For instance, the reduction of the nitro group to an amine completely eliminates the ICT band, rendering the compound colorless. orgoreview.com This principle can be exploited to design chromogenic probes based on this compound analogues for detecting specific reducing agents. The release of p-nitroaniline from a larger, non-colored molecule is a well-established strategy for creating chromogenic assays. mdpi.comresearchgate.net

Fluorogenic Probes: While this compound itself is not fluorescent, its derivatives can be designed as fluorogenic probes that "turn on" in the presence of a specific analyte. The core principle involves connecting the nitroaniline moiety to a fluorophore in such a way that the fluorescence is initially quenched. The analyte-triggered reaction then removes the quencher, restoring fluorescence.

Several design strategies can be envisioned:

Thiol-Reactive Probes: The sulfur atom of the methylsulfanyl group can act as a binding site for soft metal ions. A probe could be designed where a fluorophore is attached to the aniline nitrogen, with its fluorescence quenched by the sulfur atom. Coordination of a metal ion to the sulfur could disrupt this quenching effect, leading to a "turn-on" fluorescent signal.

Redox-Sensitive Probes: The nitro group is an effective fluorescence quencher. A fluorophore could be appended to the molecule, whose emission is suppressed by the nitro group via photoinduced electron transfer (PET). Upon reduction of the nitro group by a specific biological reductant (e.g., certain enzymes), the quenching is alleviated, and a fluorescent signal is produced.

Analyte-Triggered Cleavage: Analogues can be designed as substrates for specific enzymes. For example, a coumarin (B35378) fluorophore could be attached via a linker that is cleaved by an enzyme, releasing the highly fluorescent coumarin. nih.gov The specificity would be encoded in the linker structure, while the nitroaniline part could be used to tune solubility and electronic properties. This approach leverages the general strategy of using quencher-fluorophore pairs that are separated upon reaction. nih.govnih.gov

Applications in Organic Synthesis and Material Science

Utility as Synthetic Intermediates

As a synthetic intermediate, 2-(methylsulfanyl)-4-nitroaniline offers chemists a platform with diverse reactivity. The amino group can undergo diazotization, acylation, and alkylation. The nitro group can be readily reduced to an amine, opening pathways to different substitution patterns and cyclization reactions. Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, a transformation that dramatically alters the electronic properties of the molecule and provides further handles for modification.

The structure of this compound makes it a suitable starting material for the synthesis of important heterocyclic scaffolds.

Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved from o-nitroaniline derivatives. A versatile and convenient method involves the reaction of an o-nitroaniline with various aryl aldehydes in the presence of a mild reducing agent like sodium dithionite. researchgate.net This one-pot reaction proceeds via the reduction of the nitro group to an amine, which then undergoes a cyclocondensation with the aldehyde. As this compound is an o-nitroaniline derivative, it can serve as a precursor in this type of reaction to yield 5-(methylsulfanyl)-2-aryl-1H-benzimidazoles. The general reaction pathway is as follows:

Reductive amination of the nitro group to form an in situ diamine.

Condensation of the newly formed amine with an aldehyde.

Cyclization and subsequent aromatization to form the benzimidazole (B57391) ring.

This approach is notable for its mild conditions and good yields. researchgate.net Other methods for cyclizing o-nitroaniline derivatives to form benzimidazole N-oxides have also been reported, which can then be converted to the target benzimidazoles. rsc.orgresearchgate.net

Oxindoles: Oxindoles are another class of heterocyclic compounds accessible from aniline (B41778) precursors. Patented methods describe the synthesis of oxindoles by reacting an N-haloaniline with a β-thio carboxylic ester or amide. google.com This process forms an azasulfonium salt, which rearranges to an ortho-substituted aniline intermediate. Subsequent acid-catalyzed cyclization yields a 3-thio-ether-substituted-2-oxindole. While the patent demonstrates this with various anilines, including nitroanilines like m-nitroaniline, the general applicability suggests a viable route starting from this compound to produce substituted oxindoles, which are valuable scaffolds in medicinal chemistry. google.comresearchgate.netnih.gov

The distinct reactivity of the functional groups in this compound allows for its use as a foundational building block in multi-step syntheses. The primary amine can be protected, allowing for chemistry to be performed on other parts of the molecule, followed by deprotection to enable further transformations.

A key transformation is the selective reduction of the nitro group. This generates an additional amino group, creating a substituted o-phenylenediamine-type structure (specifically, 2-(methylsulfanyl)benzene-1,4-diamine). This diamine can be a precursor for various condensation reactions to form other complex heterocyclic systems or polymers. The presence of the methylsulfanyl group, which can be oxidized, adds another layer of synthetic versatility, enabling fine-tuning of the electronic and steric properties of the final products.

Role in the Synthesis of Dyes, Pigments, and Functional Materials

Substituted nitroanilines are classic precursors in the colorant industry. The synthesis of azo dyes, a major class of synthetic colorants, frequently employs 4-nitroaniline (B120555) derivatives. researchgate.net The standard procedure involves two main steps:

Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. unb.ca

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, salicylic (B10762653) acid, or another aromatic amine. unb.caresearchgate.net The diazonium ion acts as an electrophile, attacking the activated aromatic ring of the coupling component to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore.

The substituents on the aniline ring play a crucial role in determining the final color of the dye. The electron-withdrawing nitro group and the electron-donating methylsulfanyl group in this compound have opposing electronic effects, which can be used to tune the absorption spectrum of the resulting dye. The methylsulfanyl group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maximum compared to an unsubstituted analogue, leading to deeper colors. researchgate.net This principle is widely applied, and related compounds like 2-methoxy-4-nitroaniline (B147289) are known precursors to commercial pigments, highlighting the industrial relevance of this molecular scaffold. wikipedia.org Dyes synthesized from nitroaniline derivatives have been successfully applied to various fibers, including cotton, wool, and leather. researchgate.netijsr.netatbuftejoste.com.ng

Design of Triggerable or Reporter Molecules for Chemical Sensing (e.g., self-immolative systems)

The unique electronic properties of the nitroaniline scaffold make it a central component in the design of "smart" molecules, particularly self-immolative systems. nih.gov These systems are designed to be stable until they encounter a specific trigger, which initiates a cascade of irreversible chemical reactions, leading to the fragmentation of the molecule and the release of a payload or reporter group. reading.ac.uk

A common self-immolative linker is based on the p-aminobenzyl alcohol motif. In this design, the amine of a nitroaniline, such as this compound, is typically part of a carbamate (B1207046) that connects to a trigger group. The fragmentation is initiated by a stimulus that unmasks an electron-donating group, often by reducing the nitro group to an amine. This triggers a 1,6-elimination reaction, cleaving the molecule and releasing the reporter.

The rate of this self-immolative degradation is highly dependent on the electronic nature of the substituents on the nitroaniline ring. reading.ac.ukacs.org The electron-donating character of the ortho-methylsulfanyl group in this compound would be expected to influence the stability of the linker and the kinetics of the elimination cascade. This allows for the rational design of sensors where the response time can be tuned by modifying the substitution pattern. Such systems are valuable for developing sensitive detection methods for enzymes or specific chemical agents. nih.gov

Structure-Property Relationship Studies in Designed Analogues

The systematic study of structure-property relationships (SAR) is essential for optimizing the performance of molecules in specific applications. For this compound, SAR studies involve synthesizing analogues and evaluating how changes in structure affect properties like color, reactivity, or degradation kinetics. acs.orgnih.gov

Key comparisons can be made by modifying the substituent at the 2-position or altering the oxidation state of the sulfur atom.

Compound Substituent at C-2 Key Property Differences & Effects
4-Nitroaniline-HBaseline compound for comparison.
2-Methyl-4-nitroaniline (B30703)-CH₃The methyl group is a weak electron-donating group. In self-immolative systems, its presence influences the rate of degradation. reading.ac.ukacs.org
2-Methoxy-4-nitroaniline-OCH₃The methoxy (B1213986) group is a stronger electron-donating group than methyl. It is a known precursor for Pigment Yellow 74, indicating its utility in creating specific colors. wikipedia.org
This compound -SCH₃ The methylsulfanyl group is electron-donating via resonance but can also participate in oxidation reactions. Its effect on the electronic structure is distinct from -OCH₃, influencing dye color and the stability of self-immolative linkers.
2-(Methylsulfonyl)-4-nitroaniline-SO₂CH₃The methylsulfonyl group is strongly electron-withdrawing, in stark contrast to the methylsulfanyl group. chemscene.com This oxidation dramatically alters the molecule's electronic properties, making it a much weaker base and changing its directing effects in further reactions. This analogue is useful in studying the impact of strong electron withdrawal on the system's properties.

By comparing these analogues, researchers can deduce how substituent electronics (electron-donating vs. electron-withdrawing character) and sterics impact a desired function. For instance, in dye synthesis, oxidizing the methylsulfanyl group to a methylsulfonyl group would cause a significant hypsochromic (blue) shift in the color. In self-immolative systems, such a change would drastically alter the stability and trigger mechanism of the device. These studies are fundamental to the rational design of new functional materials and chemical probes. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylsulfanyl)-4-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitroaniline derivatives can be synthesized via [4+2] cyclocondensation using sulfur-containing precursors (e.g., 2-{[bis(methylsulfanyl)methylidene]-amino}acetate) under reflux in aprotic solvents like acetonitrile . Reaction temperature (60–100°C) and stoichiometric ratios of nitroaniline to methylsulfanyl reagents (1:1.2–1.5) are critical for optimizing yields (>70%). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The methylsulfanyl (–SCH₃) group shows a singlet at δ 2.4–2.6 ppm. Aromatic protons adjacent to the nitro group (–NO₂) resonate as doublets at δ 8.0–8.5 ppm due to deshielding .
  • IR : Stretching vibrations for –NO₂ appear at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). The C–S bond in –SCH₃ is observed at 680–720 cm⁻¹ .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.06).

Q. What solvent systems are optimal for solubility and stability during storage?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or chloroform. Storage below –20°C in inert atmospheres (argon/nitrogen) prevents degradation of the nitro and methylsulfanyl groups . Avoid prolonged exposure to light, as nitroaromatics are prone to photolytic decomposition.

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using software like ADF (Amsterdam Density Functional) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For example:

  • The nitro group lowers the LUMO energy (–2.5 eV), enhancing electrophilicity.
  • Methylsulfanyl substituents increase electron density on the aromatic ring, influencing regioselectivity in substitution reactions.
  • Compare computed IR/Raman spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions in experimental vs. theoretical bond angles (e.g., C–S–C torsion)?

  • Methodological Answer : Discrepancies between X-ray crystallography (e.g., C–S–C torsion = 7.5–72.1°) and DFT-predicted angles may arise from crystal packing effects . To address this:

  • Perform periodic DFT calculations incorporating crystal lattice parameters.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) that distort bond geometries .

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The –SCH₃ group acts as a weak electron donor via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the methyl group can reduce reactivity at ortho positions. Experimental design tips:

  • Compare reaction rates with 4-nitroaniline (no –SCH₃) to quantify activation effects.
  • Use kinetic studies (e.g., UV-Vis monitoring at 400 nm) to track NAS progress in DMF at 80°C .

Q. What analytical techniques detect trace impurities (e.g., isomers or nitroso byproducts)?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) paired with ESI-MS to separate and identify impurities like 2-methyl-5-nitroaniline (retention time ~12.3 min) .
  • XPS : Detect sulfur oxidation states (e.g., sulfoxide impurities at ~168 eV binding energy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.